molecular formula C13H5N5O B11929142 Cysteine protease inhibitor-2

Cysteine protease inhibitor-2

Cat. No.: B11929142
M. Wt: 247.21 g/mol
InChI Key: NZZBELYNMRINCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cysteine protease inhibitor-2 is a compound that inhibits the activity of cysteine proteases. Cysteine proteases are enzymes that play crucial roles in various biological processes, including protein degradation, immune response, and cell death. By inhibiting these enzymes, this compound can regulate these processes and has potential therapeutic applications in treating diseases such as cancer, arthritis, and parasitic infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cysteine protease inhibitor-2 typically involves the use of organic synthesis techniques. One common method is the reaction of a suitable amine with a carbonyl compound to form an imine, followed by reduction to yield the desired inhibitor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Cysteine protease inhibitor-2 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Cysteine protease inhibitor-2 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study enzyme mechanisms and to develop new synthetic methods.

    Biology: Used to investigate the role of cysteine proteases in various biological processes, including apoptosis and immune response.

    Medicine: Potential therapeutic applications in treating diseases such as cancer, arthritis, and parasitic infections.

    Industry: Used in the development of new drugs and as a biocatalyst in industrial processes

Comparison with Similar Compounds

Cysteine protease inhibitor-2 can be compared with other similar compounds, such as:

Uniqueness

This compound is unique in its ability to selectively inhibit specific cysteine proteases, making it a valuable tool for studying these enzymes and developing targeted therapies .

Properties

Molecular Formula

C13H5N5O

Molecular Weight

247.21 g/mol

IUPAC Name

9-nitroso-1H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C13H5N5O/c14-5-9-10(6-15)17-13-11(16-9)7-3-1-2-4-8(7)12(13)18-19/h1-4,17H

InChI Key

NZZBELYNMRINCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C2=NC(=C(N3)C#N)C#N)N=O

Origin of Product

United States

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